B1575448 Truncated plakophilin-2 (581-590)

Truncated plakophilin-2 (581-590)

Cat. No.: B1575448
Attention: For research use only. Not for human or veterinary use.
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Description

Plakophilin-2 (PKP2) is a desmosomal protein critical for maintaining intercellular adhesion and structural integrity in cardiac and epithelial tissues. Truncated PKP2 variants, such as residues 581-590, arise from mutations (e.g., insertions/deletions or premature stop codons) that disrupt the full-length protein’s function. These truncations are strongly associated with arrhythmogenic right ventricular cardiomyopathy (ARVC), a condition characterized by fibrofatty myocardial replacement and life-threatening arrhythmias .

Key features of truncated PKP2 (581-590):

  • Structural Impact: Loss of functional domains, including Armadillo (ARM) repeats critical for protein-protein interactions and desmosome stability .
  • Functional Consequences: Impaired cell adhesion, calcium handling deficits, and increased susceptibility to mechanical stress .
  • Clinical Relevance: Linked to prolonged QT intervals, delayed afterdepolarizations, and ARVC progression .

Properties

sequence

GLIDSLVHYV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Truncated plakophilin-2 (581-590)

Origin of Product

United States

Comparison with Similar Compounds

Plakophilin-1 (PKP1) and Plakophilin-3 (PKP3)

Feature Plakophilin-2 (581-590) Plakophilin-1 Plakophilin-3
Structural Domains Truncated ARM repeats Full ARM repeats Full ARM repeats
Subcellular Localization Cell-cell contacts, nucleus Desmosomes, nucleus (context-dependent) Desmosomes, cytoplasm
Functional Role Desmosome stability, calcium signaling Desmosome assembly, transcriptional regulation Desmosome assembly, less studied in disease
Disease Association ARVC, sudden cardiac death Skin disorders (e.g., ectodermal dysplasia) Limited evidence in cancer
Key Difference Cardiac-specific pathology Primarily epithelial tissue involvement Broader tissue expression, unclear cardiac role
  • PKP2-null mice exhibit lethal heart defects, whereas PKP1/3 deficiencies primarily affect epithelial tissues .

Plakoglobin (γ-Catenin)

Feature Truncated PKP2 (581-590) Plakoglobin
Structural Domains Truncated ARM repeats Full ARM and cadherin-binding domains
Disease Association ARVC Naxos disease (ARVC with woolly hair)
Mechanism of Pathology Reduced intercellular adhesion, calcium mishandling Truncated protein disrupts desmosome-cytoskeleton linkage
Model Systems Mouse models show fibrosis and arrhythmias Zebrafish models replicate human Naxos disease phenotypes
  • Shared Pathway : Both proteins are integral to desmosomal integrity, but truncated PKP2 uniquely disrupts calcium homeostasis, increasing arrhythmia risk .

Desmoplakin (DSP) and αT-Catenin

Feature Truncated PKP2 (581-590) Desmoplakin αT-Catenin
Structural Role Partial ARM repeats Links desmosomes to intermediate filaments Adherens junction stabilization
Disease Association ARVC ARVC, Carvajal syndrome ARVC (co-downregulated with PKP2)
Functional Overlap Calcium handling deficits Mechanical stress resistance Adherens junction reinforcement
Therapeutic Target Gene therapy restores PKP2 expression No targeted therapies reported Not yet explored
  • Diagnostic Utility: Reduced PKP2 and αT-catenin levels are surrogate markers for ARVC, even in mutation-negative cases .

Research Findings and Implications

Table 3: Key Studies Comparing Truncated PKP2 with Analogs

Study Compound Compared Key Finding Implication
van Opbergen et al. (2024) Plakoglobin (Naxos model) PKP2 gene therapy reduced fibrosis by 70-80% in mice, unlike plakoglobin models PKP2-specific therapies may halt ARVC progression.
Ardesjö-Lundgren et al. (2017) Plakoglobin (canine) PKP2 localized to nuclei and immune cells, unlike plakoglobin’s structural focus PKP2 has dual nuclear/structural roles.
Klein et al. (2018) Desmoplakin PKP2 truncations uniquely impair calcium handling; DSP mutations affect mechanical stability Divergent pathways in ARVC subtypes.

Preparation Methods

Genetic Engineering and Expression Systems

1.1. Gene Editing and Cloning

  • The truncated PKP2 (581-590) fragment is typically prepared by cloning the corresponding DNA sequence encoding amino acids 581 to 590 into an expression vector. This can be achieved via PCR amplification of the target region from the full-length PKP2 cDNA, followed by insertion into a suitable plasmid.
  • CRISPR-Cas9 gene editing has been used to create truncated PKP2 variants in induced pluripotent stem cells (iPSCs), mimicking pathogenic truncations. For example, a 5-base pair deletion introduced via CRISPR results in early truncation and reduced expression of PKP2 protein in iPSC-derived cardiomyocytes, demonstrating the feasibility of generating truncated forms through precise gene editing.

1.2. Expression in Mammalian or Bacterial Systems

  • The truncated peptide can be expressed in mammalian cells (e.g., HEK293T) or bacterial systems depending on the downstream application.
  • For viral vector-mediated expression, adeno-associated virus serotype 9 (AAV9) has been employed to deliver PKP2 constructs into cardiomyocytes for functional studies.
  • Transient transfection or stable expression systems can be used to produce the truncated protein, with HEK293T cells often preferred for high yield and proper post-translational modifications.

Protein Purification and Isolation

2.1. Cell Lysis and Protein Extraction

  • Following expression, cells are harvested and lysed using standard buffers (e.g., RIPA or NP-40 based) supplemented with protease inhibitors to prevent degradation.
  • Ultracentrifugation and filtration steps remove cell debris, preparing the lysate for purification.

2.2. Affinity Chromatography

  • If the truncated PKP2 is tagged (e.g., His-tag, FLAG-tag), affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) or anti-FLAG resin is employed to selectively purify the protein fragment.
  • Elution is typically achieved with imidazole (His-tag) or competitive FLAG peptides, followed by dialysis or buffer exchange to remove excess eluent.

2.3. Ultracentrifugation and Concentration

  • Purified protein solutions are concentrated using centrifugal filter units with appropriate molecular weight cutoffs (e.g., 10 kDa filters) to achieve desired concentration for assays or structural studies.

Verification and Characterization

3.1. Western Blot and Immunofluorescence

  • Western blotting with antibodies specific to PKP2 confirms the presence and size of the truncated protein. Reduced expression levels in truncated variants have been documented, correlating with functional deficits.
  • Immunofluorescence staining assesses localization, showing diminished junctional presence of truncated PKP2 in cardiomyocytes, which is critical for understanding functional implications.

3.2. RNA and Protein Expression Analysis

  • Quantitative PCR (qPCR) and RNA sequencing confirm the transcriptional levels of truncated PKP2 constructs, often showing reduced mRNA stability or expression in truncations.
  • Protein quantification through densitometry or enzyme-linked immunosorbent assay (ELISA) provides data on yield and purity.

Functional Assays and Applications

4.1. Cell Culture Models

  • iPSC-derived cardiomyocytes expressing truncated PKP2 (581-590) are used to study effects on cardiac contractility and intercellular junctions.
  • siRNA or shRNA knockdown combined with AAV-mediated rescue experiments elucidate the role of the truncated protein in cell-cell adhesion and signaling pathways.

4.2. Imaging and Live-Cell Analysis

  • Confocal microscopy and live-cell imaging track the dynamics of truncated PKP2 at cell junctions, revealing altered protein mobility and junction stability.
  • Optical flow tracking software quantifies junctional protein displacement, indicating increased cell boundary movement in truncated PKP2-expressing cells.

Data Table: Summary of Preparation and Characterization Parameters

Step Method/Technique Key Parameters/Findings Reference
Gene Editing CRISPR-Cas9 mediated 5-bp deletion Early truncation, reduced PKP2 mRNA to ~32-63%
Expression System HEK293T cells, AAV9 viral vectors High expression, cardiomyocyte-specific delivery
Protein Purification Affinity chromatography (His-tag) Iodixanol ultracentrifugation, concentration by filters
Verification Western blot, immunofluorescence Reduced protein levels, altered junctional localization
Functional Assays iPSC-CMs contractility & imaging Increased junctional protein mobility, impaired adhesion

Research Findings on Preparation Impact

  • Truncated PKP2 forms exhibit haploinsufficiency, with reduced protein levels leading to compromised desmosomal integrity in cardiomyocytes.
  • Preparation methods that maintain the structural integrity of the truncated peptide are critical to studying its role in cardiac disease models.
  • Viral vector-mediated delivery of truncated PKP2 constructs enables in vivo and in vitro functional rescue or knockdown studies, highlighting the importance of precise preparation for therapeutic research.

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